![molecular formula C14H11F3N4O B2568141 5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 1099969-80-8](/img/structure/B2568141.png)
5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H11F3N4O and its molecular weight is 308.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a notable member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be broken down as follows:
- Oxadiazole Ring : A five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms.
- Imidazole Substituent : The presence of a 2-methyl-1H-imidazole group enhances its biological interactions.
- Trifluoromethyl Group : This group is known to significantly affect the lipophilicity and biological activity of compounds.
Anticancer Properties
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antiproliferative activity against various cancer cell lines. Notably, the compound has shown promising results:
- Inhibition Rates : In a study assessing its efficacy against multiple cancer types, it exhibited inhibition rates exceeding 80% against breast (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines .
Cell Line | % Inhibition |
---|---|
T-47D (Breast) | 90.47% |
SR (Leukemia) | 81.58% |
SK-MEL-5 (Melanoma) | 84.32% |
The precise mechanism by which this compound exerts its anticancer effects is still under investigation. However, several potential pathways have been identified:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as EGFR and Src kinases, which play critical roles in cancer cell proliferation and survival .
- Molecular Docking Studies : Computational studies suggest strong binding affinities with target proteins involved in cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their structural components. Key findings include:
- Substituents on the Phenyl Ring : Variations in substituents can enhance or diminish biological activity. For instance, trifluoromethyl groups significantly increase potency due to their electronic effects.
Substituent Type | Effect on Activity |
---|---|
Trifluoromethyl | Increases lipophilicity |
Methyl on Imidazole | Enhances interaction with targets |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on MDA-MB-468 Cell Line : Demonstrated an IC50 value of approximately 0.87 µM, indicating potent activity against breast cancer cells .
- NCI Screening : The compound was part of a National Cancer Institute screening program that evaluated its effects across a panel of 58 cancer cell lines, confirming its broad-spectrum activity .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as anticancer agents . The unique structural features of oxadiazoles contribute to their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Oxadiazoles can interact with key cellular targets such as telomerase , topoisomerase , and histone deacetylases , leading to apoptosis in cancer cells .
-
Case Studies :
- A study evaluated several oxadiazole derivatives against human cancer cell lines (e.g., MCF-7 and HCT-116). The findings indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, demonstrating enhanced potency against breast and colon cancer cells .
- Another research effort synthesized novel oxadiazole derivatives that showed promising results against leukemia cell lines, with some compounds achieving GI50 values below 10 µM .
Antimicrobial Properties
Oxadiazole derivatives have also been investigated for their antimicrobial properties . The presence of the imidazole moiety enhances their efficacy against various bacterial strains.
- Research Findings : Some studies reported that specific oxadiazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .
Chemical Characteristics
The compound possesses notable chemical properties:
- Molecular Formula: C13H12F3N3O
- Molecular Weight: 299.25 g/mol
These properties contribute to its solubility and reactivity profiles, making it suitable for various pharmaceutical applications .
Drug Development
The ongoing research into oxadiazole derivatives suggests a promising future for this class of compounds in drug development. The focus is on optimizing their structures to improve efficacy and reduce toxicity.
Combination Therapies
There is potential for using these compounds in combination with existing therapies to enhance treatment outcomes for cancer patients. Studies are underway to evaluate synergistic effects when combined with traditional chemotherapeutics or targeted therapies.
Propiedades
IUPAC Name |
5-[(2-methylimidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c1-9-18-6-7-21(9)8-12-19-13(20-22-12)10-2-4-11(5-3-10)14(15,16)17/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWGMKCNIDDFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.